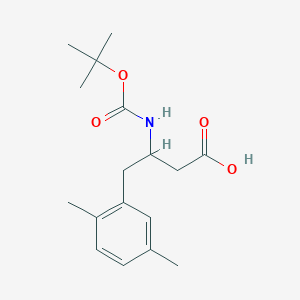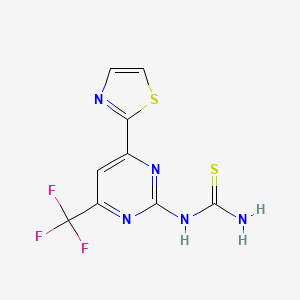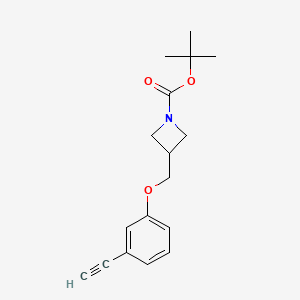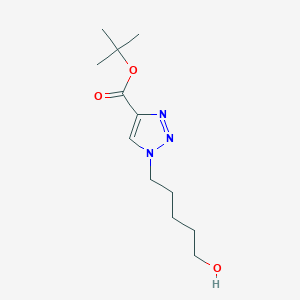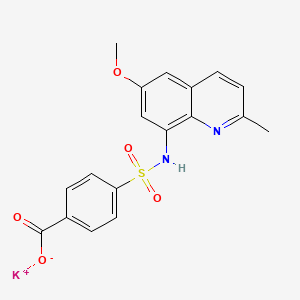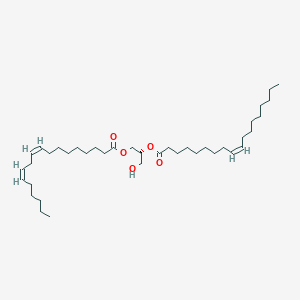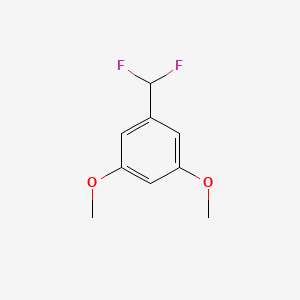
5-Ethynyl-2-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2-phenylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with an ethynyl group at the 5-position and a phenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-phenylthiazole typically involves the reaction of a thiazole aldehyde with the Ohira-Bestmann reagent . This method allows for the introduction of the ethynyl group at the 5-position of the thiazole ring. The reaction conditions generally involve the use of a base and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-phenylthiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the nature of the substituents on the thiazole ring.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
5-Ethynyl-2-phenylthiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-phenylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Ethynyl-2-phenylthiazole include other thiazole derivatives such as:
- 2-Phenylthiazole
- 5-Methyl-2-phenylthiazole
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethynyl group at the 5-position. This unique structural feature allows it to participate in specific chemical reactions, such as cycloaddition, that are not possible with other thiazole derivatives. Additionally, the combination of the ethynyl and phenyl groups enhances its biological activity, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C11H7NS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-ethynyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-8H |
InChI Key |
LPVFKFBYRZUKGA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


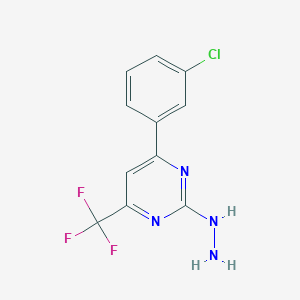



![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)

